3-((2-(2-Chlorophenyl)-2-hydroxyethyl)amino)-3-methylbutanoic acid
Description
3-((2-(2-Chlorophenyl)-2-hydroxyethyl)amino)-3-methylbutanoic acid is a substituted butanoic acid derivative characterized by a 2-chlorophenyl group attached to a hydroxyethylamino moiety, which is further linked to a 3-methylbutanoic acid backbone. Its properties and activities can be inferred through comparisons with structurally related analogs.
Properties
IUPAC Name |
3-[[2-(2-chlorophenyl)-2-hydroxyethyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,7-12(17)18)15-8-11(16)9-5-3-4-6-10(9)14/h3-6,11,15-16H,7-8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUCKHPOVONJOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)NCC(C1=CC=CC=C1Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801157268 | |
| Record name | Butanoic acid, 3-[[2-(2-chlorophenyl)-2-hydroxyethyl]amino]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172852-92-3 | |
| Record name | Butanoic acid, 3-[[2-(2-chlorophenyl)-2-hydroxyethyl]amino]-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2172852-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 3-[[2-(2-chlorophenyl)-2-hydroxyethyl]amino]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(2-Chlorophenyl)-2-hydroxyethyl)amino)-3-methylbutanoic acid typically involves multiple steps. One common route includes the reaction of 2-chlorobenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with a suitable carboxylic acid derivative to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-((2-(2-Chlorophenyl)-2-hydroxyethyl)amino)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction of the compound results in an alcohol .
Scientific Research Applications
3-((2-(2-Chlorophenyl)-2-hydroxyethyl)amino)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-((2-(2-Chlorophenyl)-2-hydroxyethyl)amino)-3-methylbutanoic acid involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-(3-Chlorophenyl)-3-methylbutanoic acid ()
- Molecular Formula : C₁₁H₁₃ClO₂
- Molecular Weight : 212.68 g/mol
- Key Features: A 3-chlorophenyl group at position 2 and a methyl group at position 3 on the butanoic acid backbone.
- Differences: Lacks the hydroxyethylamino group present in the target compound. The chlorine substituent’s position (3- vs.
2-(4-Chlorophenyl)-3-methylbutanoic acid ()
2-{[(4-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride ()
- Molecular Formula: C₁₂H₁₇Cl₂NO₂
- Molecular Weight : 278.18 g/mol
- Key Features : A benzylamine-linked 4-chlorophenyl group and a hydrochloride salt.
- Differences: The absence of a hydroxyl group and the presence of a charged amino group may increase water solubility but reduce blood-brain barrier penetration compared to the target compound.
Functional Group Variations
2-(3-Chlorophenyl)-2-hydroxybutanoic acid ()
- Molecular Formula : C₁₀H₁₁ClO₃
- Molecular Weight : 214.65 g/mol
- Key Features : A hydroxyl and 3-chlorophenyl group on the same carbon.
- Contrast: The hydroxyl group’s position adjacent to the carboxylic acid may increase acidity (lower pKa) compared to the target compound’s hydroxyethylamino group, which could act as a hydrogen bond donor.
(2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid ()
- Molecular Formula: C₁₃H₁₃NO₄
- Molecular Weight : 247.25 g/mol
- Key Features : A phthalimide substituent instead of chlorophenyl.
- Implications : The electron-withdrawing phthalimide group may reduce nucleophilicity at the α-carbon, altering reactivity in synthesis.
Physicochemical Properties
Pharmacological Potential
- Chlorophenyl Derivatives: Compounds like 2-(3-chlorophenyl)-3-methylbutanoic acid () are intermediates in drug synthesis, but their biological activities are undocumented. The target compound’s hydroxyethylamino group may mimic neurotransmitters (e.g., GABA), suggesting CNS applications, though direct evidence is lacking.
- Hydrochloride Salts : Enhanced bioavailability, as in , could make the target compound’s salt forms preferable for drug formulations.
Biological Activity
3-((2-(2-Chlorophenyl)-2-hydroxyethyl)amino)-3-methylbutanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a chlorophenyl group, a hydroxyethyl group, and a methylbutanoic acid moiety. Its IUPAC name is 3-[[2-(2-chlorophenyl)-2-hydroxyethyl]amino]-3-methylbutanoic acid, with the molecular formula .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Key aspects include:
- Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with proteins and nucleic acids, enhancing its affinity for biological macromolecules.
- Hydrophobic Interactions : The chlorophenyl group facilitates hydrophobic interactions, which can influence enzyme activity and receptor binding .
Biological Activities
Research has indicated several potential biological activities of 3-((2-(2-Chlorophenyl)-2-hydroxyethyl)amino)-3-methylbutanoic acid:
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines and pathways .
- Therapeutic Potential : Ongoing research aims to explore its efficacy as a therapeutic agent for conditions such as cancer and neurological disorders due to its ability to modulate neurotransmitter levels .
Research Findings
A variety of studies have been conducted to evaluate the biological activity of this compound. Below are some notable findings:
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Exhibited significant inhibition against Gram-positive and Gram-negative bacteria. | |
| Anti-inflammatory Activity | Reduced levels of TNF-alpha and IL-6 in vitro in macrophage cultures. | |
| Neuroprotective Effects | Improved neuronal survival in models of oxidative stress, indicating potential for CNS applications. |
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties, 3-((2-(2-Chlorophenyl)-2-hydroxyethyl)amino)-3-methylbutanoic acid was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antimicrobial efficacy.
Case Study 2: Anti-inflammatory Effects
A research team investigated the anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with the compound led to a significant decrease in inflammatory markers (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
